molecular formula C11H20N2O2 B2425594 tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate CAS No. 1247126-54-0

tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate

Cat. No.: B2425594
CAS No.: 1247126-54-0
M. Wt: 212.293
InChI Key: YKEWOOAZAFRMEX-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate is a specialized organic compound that serves as a versatile building block and intermediate in sophisticated synthetic organic chemistry, particularly in pharmaceutical research and development. The structure of this molecule incorporates two key functional groups: a tert-butyl carbamate (Boc) protecting group and a cyanoethyl moiety. The Boc group is widely used in synthetic chemistry, particularly in peptide synthesis, to protect amine functionalities from unwanted reactions during multi-step sequences; it is stable under a variety of conditions but can be selectively removed with mild acid treatment . The synthesis of related Boc-protected amines often involves the reaction of the amine precursor with di-tert-butyl dicarbonate, a common Boc-introducing agent . The simultaneous presence of the N-isopropyl group and the polar nitrile group on the adjacent carbon makes this carbamate a valuable scaffold for constructing more complex molecules with specific steric and electronic properties. Its primary research value lies in its application as a key intermediate for the synthesis of potential active pharmaceutical ingredients (APIs), inhibitors for enzymes like NO synthetase, and other biologically active compounds . As a carbamate derivative, it belongs to a broader class of compounds, though it is distinct from the acetylcholinesterase-inhibiting carbamate insecticides and nerve agents discussed in scientific literature . This product is intended for use in a controlled laboratory setting by qualified researchers. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for safe handling and storage procedures before use.

Properties

IUPAC Name

tert-butyl N-(2-cyanoethyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEWOOAZAFRMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanoethyl bromide and isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran, are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Physical Properties

PropertyValue
AppearanceColorless liquid
Boiling Point150 °C
SolubilitySoluble in organic solvents

Organic Synthesis

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate serves as a versatile building block in organic synthesis. It is used to synthesize various derivatives and other organic compounds through reactions involving the carbamate functional group. The compound's ability to act as a protecting group for amines during peptide synthesis is particularly noteworthy, allowing for selective modifications of peptides and proteins.

Case Study: Peptide Synthesis
In a study focusing on peptide synthesis, this compound was employed to protect amine groups, facilitating the selective introduction of functional groups without affecting the integrity of the peptide backbone.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its structural features may enhance the bioavailability and efficacy of drug candidates.

Case Study: Pharmaceutical Development
Research has indicated that derivatives of this compound can act as intermediates in the development of novel therapeutic agents targeting various diseases. For instance, modifications to its structure have led to compounds with improved potency against specific biological targets, including receptors involved in metabolic disorders .

Biological Research

In biological research, this compound is utilized as a protecting group for amines during the synthesis of biologically active molecules. Its application allows researchers to explore complex biochemical pathways without interference from reactive amine groups.

Case Study: Biochemical Pathway Exploration
A study demonstrated the use of this compound in synthesizing analogs of signaling molecules involved in metabolic regulation. The protected amines allowed for subsequent reactions that would otherwise be hindered by free amine reactivity .

Catalysis

This compound has also been investigated for its role in catalysis, particularly in asymmetric reactions where it serves as a chiral auxiliary.

Case Study: Asymmetric Synthesis
In catalytic studies, this compound was found to enhance enantioselectivity in reactions involving functionalized alkenes when used as a ligand in rhodium-catalyzed processes. This application is significant for synthesizing chiral pharmaceutical compounds efficiently .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The cyano group can also participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
  • Tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate
  • Tert-butyl N-(2-cyanoethyl)-N-(propan-1-yl)carbamate

Uniqueness

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of the tert-butyl group provides steric hindrance, while the cyanoethyl group offers a site for further chemical modifications.

Biological Activity

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate, also known as tert-butyl 2-cyanoethyl carbamate, is a chemical compound with significant potential in biological applications. This compound is characterized by its unique structural features that include a tert-butyl group, a cyanoethyl moiety, and a carbamate functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C8_8H14_{14}N2_2O2_2
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 53588-95-7
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 271.7 °C
  • Melting Point : 22 °C

These properties suggest that the compound is stable under various conditions, making it suitable for laboratory and potential pharmaceutical use.

The biological activity of this compound primarily stems from its interaction with various biological targets. Its structure allows for potential binding with enzymes and receptors involved in critical biochemical pathways. The presence of the cyanoethyl group may enhance its reactivity and ability to form stable complexes with target proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain proteases, which are enzymes that play essential roles in various physiological processes, including metabolism and cell signaling. For instance, it has been investigated as a potential inhibitor of cysteine proteases involved in diseases such as Chagas disease and leishmaniasis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound indicates that modifications to the cyanoethyl and carbamate groups can significantly influence its potency and selectivity against specific proteases. For example, variations in the length and branching of substituents have shown to affect binding affinity and inhibitory efficacy .

Case Studies

  • Cysteine Protease Inhibition :
    • A study identified several derivatives of carbamate compounds, including this compound, which exhibited IC50_{50} values in the low nanomolar range against cruzipain, a cysteine protease implicated in Chagas disease treatment .
  • Antitrypanosomal Activity :
    • In another investigation, compounds structurally related to this compound were assessed for their antitrypanosomal activity, revealing promising results comparable to existing treatments like benznidazole .

Toxicity and Safety Profile

While the compound shows potential therapeutic benefits, its safety profile must be carefully evaluated. Preliminary assessments indicate that certain derivatives may exhibit minimal cytotoxicity while maintaining their biological activity, which is crucial for developing safe pharmacological agents .

Comparative Biological Activity of Related Compounds

Compound NameCAS NumberIC50_{50} (nM)Target EnzymeNotes
This compound53588-95-7<20Cruzain (Cysteine Protease)Effective against Chagas disease
Related Carbamate ATBD15LmCPB (Leishmania Protease)Potential for leishmaniasis treatment
Related Carbamate BTBD30Cathepsin BModerate inhibition

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate?

The synthesis typically involves the use of carbamate-protected intermediates. For example, Boc (tert-butoxycarbonyl) protection is widely employed to stabilize amines during reactions. A general approach includes:

  • Step 1 : Reacting a primary or secondary amine (e.g., N-(propan-2-yl)amine) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Step 2 : Introducing the cyanoethyl group via nucleophilic substitution or Michael addition, depending on the reactivity of the intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Purity (>95%) is confirmed via HPLC or NMR .

Q. How can researchers validate the structural identity of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), cyanoethyl protons (δ ~2.5–3.0 ppm), and carbamate carbonyl (δ ~155–160 ppm for 13^{13}C) .
  • X-ray Crystallography : Single-crystal studies reveal intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirm stereochemistry. For example, a mean C–C bond length of 1.54 Å and R-factor <0.06 are typical for carbamates .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C11_{11}H19_{19}N2_2O2_2: calc. 227.1396) .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data may be limited, general carbamate-handling protocols apply:

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this carbamate?

Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions.
  • Catalysis : Palladium catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) improve coupling efficiency for cyanoethylation .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., Boc deprotection) .

Table 1 : Example Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventDMF/THF (1:1)Maximizes solubility
Temperature0–10°CReduces degradation
Catalyst Loading5 mol% Pd(OAc)2_2Increases rate

Q. How should researchers address contradictions in spectroscopic data across studies?

Discrepancies (e.g., variable melting points or NMR shifts) may arise from:

  • Purity Issues : Impurities from incomplete purification can skew data. Use preparative HPLC for critical analyses .
  • Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrates) alter physical properties. Single-crystal X-ray studies resolve such ambiguities .
  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (CDCl3_3 vs. DMSO-d6_6). Always report solvent conditions .

Q. What strategies are effective for studying the compound’s stability under varying pH conditions?

  • Kinetic Studies : Monitor degradation via HPLC at pH 1–14 (simulated gastric/intestinal fluids). Carbamates are prone to hydrolysis in acidic/basic media, releasing CO2_2 and amines .
  • Stabilizers : Add antioxidants (e.g., BHT) to slow oxidation in neutral buffers .
  • Temperature-Dependent Stability : Use Arrhenius plots to predict shelf-life. For example, a 10°C increase may double degradation rates .

Methodological Considerations

Q. How can computational methods complement experimental data for this compound?

  • DFT Calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes .
  • Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., hydrogen bonding) observed in crystallography .
  • Docking Studies : Explore potential biological targets (e.g., enzyme inhibition) if the compound is a drug intermediate .

Q. What analytical techniques are critical for detecting trace impurities?

  • GC-MS : Identify volatile byproducts (e.g., residual solvents or deprotection agents) .
  • ICP-OES : Quantify heavy metal catalysts (e.g., Pd) to ensure compliance with ICH guidelines (<10 ppm) .
  • Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s reactivity with Grignard reagents?

Discrepancies may stem from:

  • Moisture Sensitivity : Grignard reactions require strict anhydrous conditions. Trace water deactivates reagents, leading to inconsistent results .
  • Steric Hindrance : The tert-butyl group may slow nucleophilic attack. Use bulky reagents (e.g., i-PrMgCl) to enhance selectivity .

Q. Why do different studies report varying biological activity for structurally similar carbamates?

  • Bioassay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time) affect results .
  • Metabolic Stability : Cyanoethyl groups may undergo enzymatic hydrolysis in some models but not others .

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